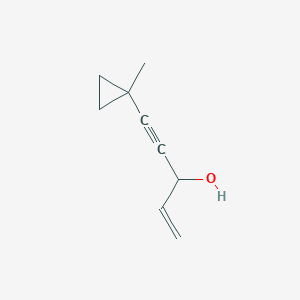
5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol is a chemical compound that belongs to the group of alkynes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
科研应用
5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer progression.
In addition to its anticancer properties, 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol has also been investigated for its potential use in organic synthesis. It can be used as a building block in the synthesis of complex organic molecules, making it a valuable tool for synthetic chemists.
作用机制
The mechanism of action of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA in the nucleus. By inhibiting HDACs, 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol causes an accumulation of acetyl groups on histones, leading to changes in gene expression. This alteration in gene expression can lead to the inhibition of cancer cell growth and proliferation.
生化和生理效应
The biochemical and physiological effects of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that it can inhibit tumor growth in animal models of breast and lung cancer.
实验室实验的优点和局限性
One of the main advantages of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer progression and developing new cancer treatments. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Another potential direction is the investigation of the mechanism of action of this compound in more detail, including its effects on epigenetic regulation and gene expression. Finally, further studies are needed to determine the safety and efficacy of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol in clinical trials, with the ultimate goal of developing new cancer treatments based on this compound.
合成方法
The synthesis of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol involves a multi-step process that starts with the reaction of 1-methylcyclopropene with propargyl bromide. The resulting product is then treated with potassium tert-butoxide, followed by a hydrolysis step to yield the final product. This synthesis method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
性质
CAS 编号 |
123926-55-6 |
|---|---|
产品名称 |
5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol |
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC 名称 |
5-(1-methylcyclopropyl)pent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C9H12O/c1-3-8(10)4-5-9(2)6-7-9/h3,8,10H,1,6-7H2,2H3 |
InChI 键 |
UVMSQOZKBGQDDJ-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C#CC(C=C)O |
规范 SMILES |
CC1(CC1)C#CC(C=C)O |
同义词 |
1-Penten-4-yn-3-ol, 5-(1-methylcyclopropyl)- (9CI) |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



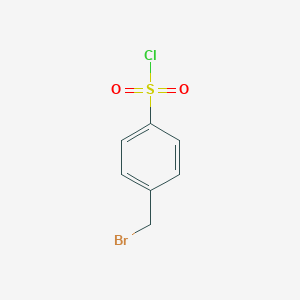
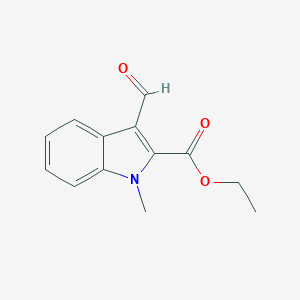
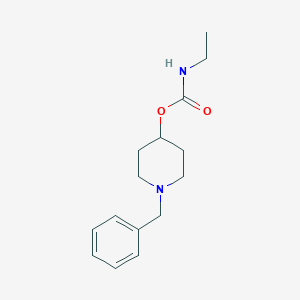
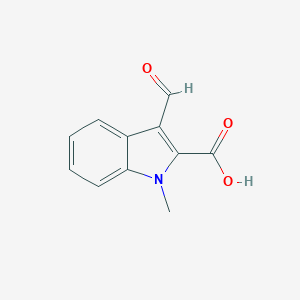
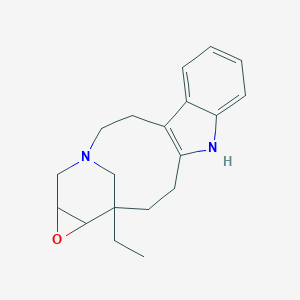
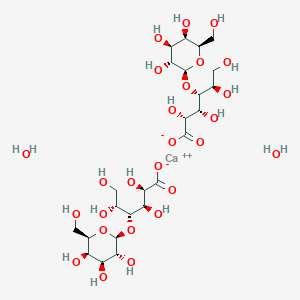
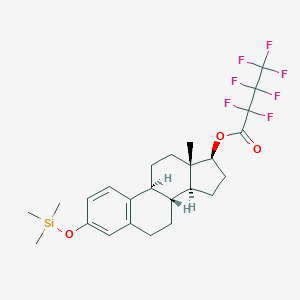
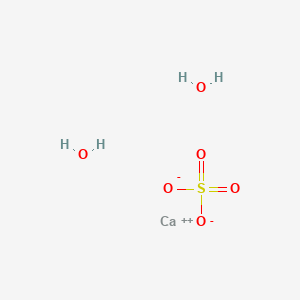
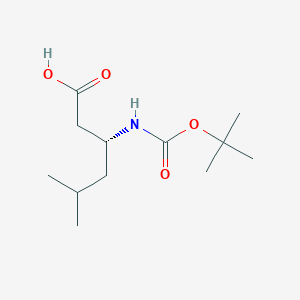
![Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)-](/img/structure/B46911.png)
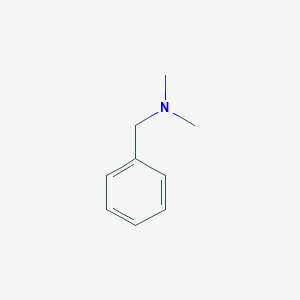
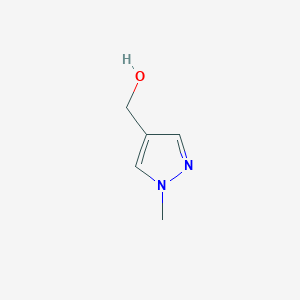
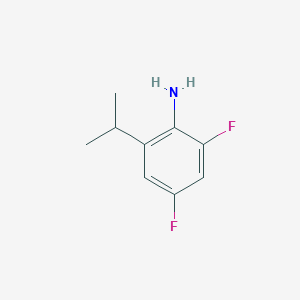
![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)